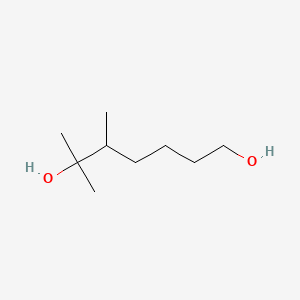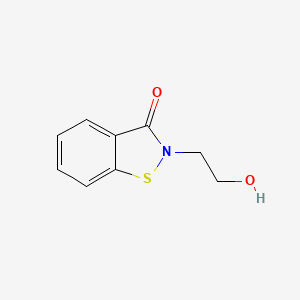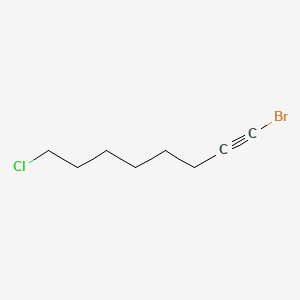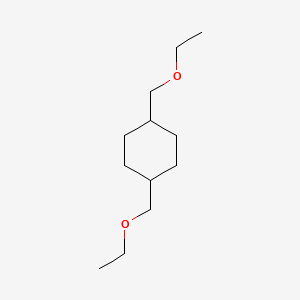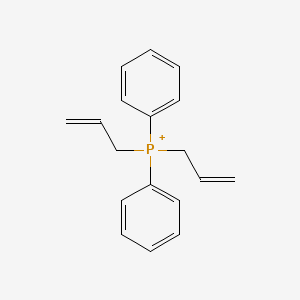
Diallyl(diphenyl)phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl(diphenyl)phosphorane is an organophosphorus compound characterized by the presence of two phenyl groups and two allyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl(diphenyl)phosphorane can be synthesized through the reaction of diphenylphosphine with allyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of allyl halides to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diallyl(diphenyl)phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
Scientific Research Applications
Diallyl(diphenyl)phosphorane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various chemical transformations.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which diallyl(diphenyl)phosphorane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles to promote chemical reactions. Additionally, the allyl groups can undergo various transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diallyl(diphenyl)phosphorane include:
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Diallylphenylphosphine: A related compound with one phenyl group and two allyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both allyl and phenyl groups, which provide a balance of reactivity and stability. This combination allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and catalysis .
Properties
CAS No. |
28381-81-9 |
|---|---|
Molecular Formula |
C18H20P+ |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
diphenyl-bis(prop-2-enyl)phosphanium |
InChI |
InChI=1S/C18H20P/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2/q+1 |
InChI Key |
OSXWETDBWKSBFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)
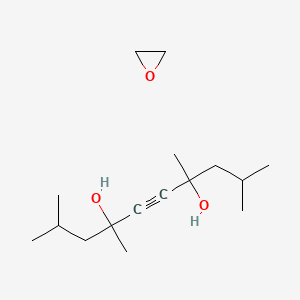
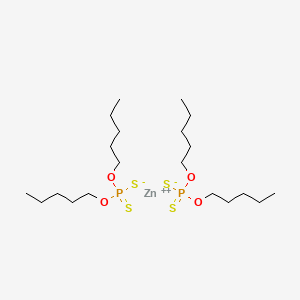

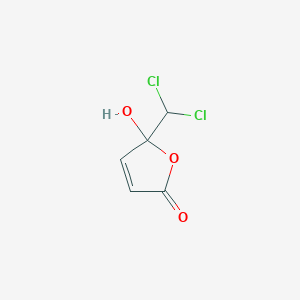
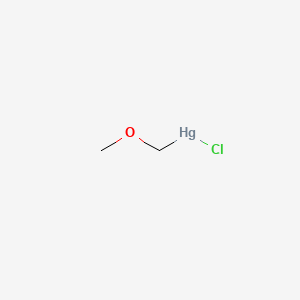
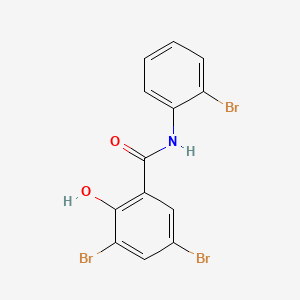
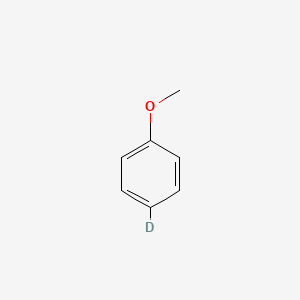
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
